4,5-dimethoxy-N,N-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Description
Properties
IUPAC Name |
4,5-dimethoxy-N,N-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-21(2)19(22)15-12-17(25-3)18(26-4)13-16(15)20-27(23,24)11-10-14-8-6-5-7-9-14/h5-13,20H,1-4H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOBZCLTJZQQDU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1NS(=O)(=O)C=CC2=CC=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C1=CC(=C(C=C1NS(=O)(=O)/C=C/C2=CC=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dimethoxy-N,N-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C16H18N2O4S
- Molecular Weight : 334.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. Preliminary studies suggest that it may inhibit specific enzymes related to tumor growth and microbial resistance.
-
Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve:
- Induction of apoptosis.
- Inhibition of DNA synthesis.
- Disruption of cell cycle progression.
-
Antimicrobial Activity : Initial evaluations indicate that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes:
- Disruption of bacterial cell wall synthesis.
- Inhibition of protein synthesis.
Biological Assays and Findings
A series of biological assays have been conducted to evaluate the efficacy of this compound.
Antitumor Assays
Table 1 summarizes the results from cytotoxicity assays performed on various cancer cell lines:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 5.12 | 2D |
| HCC827 (Lung) | 6.25 | 3D |
| NCI-H358 (Lung) | 4.78 | 2D |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.
Antimicrobial Assays
Table 2 presents data on antimicrobial activity against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Case Study on Antitumor Efficacy : A study involving the administration of the compound in a murine model demonstrated significant tumor reduction in xenograft models of lung cancer. The treatment led to a decrease in tumor volume by approximately 60% compared to control groups.
- Case Study on Antimicrobial Efficacy : In vitro studies showed that the compound effectively reduced bacterial counts in biofilm-forming strains of Staphylococcus aureus, indicating potential for use in treating chronic infections where biofilm formation is a concern.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The target compound shares a benzamide backbone with N-[(E)-2-phenylethenyl]benzamide (Compound 1, from ). Key differences include:
- Sulfonamide vs. amide linkage: The sulfonylamino group introduces a stronger electron-withdrawing effect compared to the simple amide in Compound 1, altering hydrogen-bonding capacity and metabolic stability.
- N,N-dimethyl substitution : This modification reduces steric hindrance and increases lipophilicity relative to unsubstituted benzamides.
| Property | Target Compound | Compound 1 (N-[(E)-2-phenylethenyl]benzamide) |
|---|---|---|
| Aromatic Substituents | 4,5-Dimethoxy | None |
| Linkage | Sulfonamide | Amide |
| N-Substituent | N,N-dimethyl | Unsubstituted |
| Molecular Weight (Da)* | ~418 (calculated) | ~237 (calculated) |
*Calculated using standard atomic masses.
Reactivity and Functional Outcomes
highlights that Compound 1 failed to undergo oxidative cyclization under Cu-mediated conditions, yielding only trace amounts of oxazole products. The target compound’s sulfonamide group and electron-rich methoxy substituents may alter this reactivity:
Pharmacopeial Analogues
These compounds emphasize the importance of stereochemical validation—a process applicable to the target compound using tools like SHELX and validation criteria from Spek .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
